molecular formula C8H8N4O2S2 B096691 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide CAS No. 16806-29-4

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B096691
CAS No.: 16806-29-4
M. Wt: 256.3 g/mol
InChI Key: ATEAASNFYTUARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 16806-29-4) is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily due to its core structure. This compound features a benzenesulfonamide group linked to a 1,3,4-thiadiazole ring, a privileged scaffold known for conferring diverse biological activities . The 1,3,4-thiadiazole moiety is a stable, aromatic heterocycle that serves as a bioisostere for pyrimidine and pyridazine rings, which can enhance properties like lipophilicity and cell permeability in derived molecules . The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group (ZBG) known to inhibit carbonic anhydrases , a family of metalloenzymes involved in critical physiological processes . Consequently, this compound serves as a valuable precursor or intermediate in the design and synthesis of novel CA inhibitors, which are investigated for applications such as antiglaucoma, anticancer, and anti-obesity therapies . Furthermore, the 2-amino-1,3,4-thiadiazole scaffold is recognized as a potential platform for developing promising antimicrobial agents, with research exploring derivatives for their activity against various bacterial and fungal pathogens . The reactive amino group on the thiadiazole ring allows for further functionalization, making this compound an exceptionally versatile building block for constructing more complex molecules, such as sulfonyl thioureas, for structure-activity relationship (SAR) studies and drug discovery efforts . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEAASNFYTUARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873827
Record name 2-Sulfanilamido-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16806-29-4
Record name NSC35261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanilamido-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole core is typically synthesized via cyclization reactions. A foundational approach involves reacting thiosemicarbazide with carbon disulfide (CS₂) under alkaline conditions. For example, suspending thiosemicarbazide (0.043 mol) in absolute ethanol with anhydrous sodium carbonate (0.021 mol) and CS₂ (0.125 mol) yields 2-amino-1,3,4-thiadiazole-5-thiol after 5 hours of reflux. This intermediate is critical for subsequent sulfonation.

Key parameters:

  • Solvent : Absolute ethanol

  • Temperature : Reflux (~78°C)

  • Yield : 85%

Sulfonation with 4-Aminobenzenesulfonyl Chloride

The sulfonamide group is introduced via nucleophilic substitution. In a representative procedure, 2-amino-1,3,4-thiadiazole-5-thiol (1 g) reacts with 4-aminobenzenesulfonyl chloride (3 g) in pyridine (6 mL) under reflux for 30 minutes. The pyridine acts as both a catalyst and acid scavenger. Post-reaction, the mixture is poured into cold water to precipitate the product, which is recrystallized from ethanol.

Reaction Conditions :

ParameterValue
Molar Ratio (Thiol:Sulfonyl Chloride)1:3
Reflux Duration30 minutes
Yield70–78%

Alternative Pathways: Japp–Klingemann Reaction

Source 1 describes a divergent route starting with 3-chloro-2,4-pentanedione and the diazonium chloride of sulfanilamide. Cyclization with ammonium thiocyanate produces a thiadiazoline intermediate, which is further functionalized. While this method is less direct, it offers regioselective control for asymmetrical derivatives.

Optimization of Reaction Parameters

Catalytic Influence of Pyridine

Pyridine enhances sulfonation efficiency by neutralizing HCl byproducts. Studies show omitting pyridine reduces yields by 40–50%. Optimal pyridine volumes range from 4–6 mL per gram of thiadiazole intermediate.

Temperature and Time Dependencies

Prolonged reflux (>1 hour) risks decomposition, as evidenced by diminished yields in Source 3. Conversely, shorter durations (<20 minutes) lead to incomplete substitution. The 30-minute reflux window balances speed and product stability.

Solvent Systems

Ethanol and aqueous ethanol mixtures are preferred for their ability to dissolve both polar (sulfonyl chlorides) and nonpolar (thiadiazoles) reactants. Source 2 reports successful recrystallization using ethyl acetate:petroleum ether:methanol (4:18:2) .

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization:

  • Solvent : Ethanol (80% recovery)

  • Temperature : Hot filtration followed by gradual cooling

Spectroscopic Validation

Infrared (IR) Spectroscopy :

  • Sulfonamide S=O Stretching : 1247–1333 cm⁻¹

  • Thiadiazole C=N : 1618–1635 cm⁻¹

¹H NMR (CDCl₃) :

  • Aromatic protons: δ 7.41–8.12 ppm (9H, multiplet)

  • NH₂ groups: δ 7.62–8.12 ppm (2H, singlet)

Mass Spectrometry :

  • Molecular ion peak at m/z 300–320

Industrial-Scale Production Considerations

Scalability Challenges

Batch processes face bottlenecks in thiosemicarbazide synthesis , which requires stringent temperature control. Continuous-flow reactors are proposed to improve throughput.

Cost-Effective Modifications

Replacing 4-aminobenzenesulfonyl chloride with cheaper sulfonyl halides (e.g., toluenesulfonyl chloride) is explored, though bioactivity may vary .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological/pharmacological properties:

Compound Name Substituents Key Biological Activities References
4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (Target Compound) None (base structure) Moderate CA inhibition; potential scaffold for antimicrobial derivatives
Sulfamethizole (4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide) 5-Methyl on thiadiazole Antibacterial (gram-positive cocci, S. aureus); historical use for urinary tract infections
Sulfaethidole (4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide) 5-Ethyl on thiadiazole Outdated antibacterial agent; superseded by modern antibiotics
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide 4-Methoxy on benzene ring Research chemical with uncharacterized bioactivity; solubility in DMSO and methanol
Glyprothiazole (5-Isopropyl-substituted analog) 5-Isopropyl on thiadiazole Antidiabetic agent (historical); modulates insulin secretion
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide Sulfamoyl on thiadiazole Potent CA inhibitor (IC50: 0.09–0.58 µM for hCA II)

Carbonic Anhydrase (CA) Inhibition

  • Target Compound: Exhibits moderate CA inhibition but lacks substituents that enhance binding affinity. Its IC50 values are higher compared to derivatives like 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, which show nanomolar-range inhibition due to the sulfamoyl group’s interaction with the CA active site .
  • Sulfamethizole : While primarily an antibacterial, its 5-methyl group marginally improves CA binding compared to the unsubstituted target compound .

Antimicrobial Activity

  • Target Compound: Limited data exist, but structural analogs like sulfamethizole and sulfaethidole demonstrate activity against S. aureus (inhibition zones >20 mm) . The absence of a 5-alkyl group in the target compound likely reduces its antimicrobial potency.
  • Sulfamoyl Derivatives : Compounds with electron-withdrawing groups (e.g., sulfamoyl) show enhanced gram-negative activity (e.g., K. pneumoniae) compared to the target compound .

Physicochemical Properties

  • Solubility: The target compound’s solubility is uncharacterized, but analogs like 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide exhibit slight solubility in chloroform and methanol .
  • Molecular Weight : The target compound (MW ~270 Da) is lighter than analogs with bulky substituents (e.g., glyprothiazole, MW ~302 Da), which may influence pharmacokinetics .

Biological Activity

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS No. 16806-29-4) is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its distinct biological effects and potential therapeutic applications.

  • Molecular Formula : C8_8H8_8N4_4O2_2S2_2
  • Molecular Weight : 256.309 g/mol
  • IUPAC Name : 4-amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

The biological activity of this compound is largely attributed to its interaction with various biological pathways:

Antimicrobial Activity

Research has indicated that compounds containing a 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Its mechanism may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis .

Anticancer Properties

The compound is also being explored for its potential anticancer activities:

  • Inhibition of IL-6/JAK/STAT3 Pathway : Similar thiadiazole derivatives have been reported to inhibit this signaling pathway, which is crucial in many cancers . This suggests that this compound may have similar effects.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest:

  • Cytokine Modulation : The compound may modulate inflammatory cytokines such as IL-6 and TNF-alpha, contributing to reduced inflammation in various models .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameActivity TypeNotable Effects
SulfamethizoleAntimicrobialEffective against a broad spectrum of bacteria
2-Amino-1,3,4-thiadiazoleAntimicrobial/AnticancerExhibits cytostatic properties and antibacterial activity against P. aeruginosa
AcetazolamideAnticonvulsantUsed for seizure control; demonstrates structural similarities

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities associated with derivatives of the 1,3,4-thiadiazole scaffold:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with halogen substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly lower than those of standard antibiotics .
  • Anticancer Activity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the thiadiazole ring appears critical for this activity .
  • Inflammatory Response Modulation : Research indicated that the compound could significantly reduce inflammatory markers in animal models of arthritis and colitis by inhibiting the NF-kB pathway .

Q & A

Q. What are the optimized synthetic routes for 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of 4-aminobenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole derivatives. Key parameters include:

  • Solvent selection : Use of anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to prevent hydrolysis.
  • Temperature : Reactions are conducted at 60–80°C for 6–12 hours to achieve yields of 65–85% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • FT-IR : Confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and thiadiazole ring vibrations (C=N at 1600–1650 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.0 ppm) and sulfonamide NH (δ 10.5–11.0 ppm) .
  • X-ray crystallography : Resolves hydrogen bonding networks (e.g., N–H⋯O interactions) and molecular packing .

Q. How is the antibacterial activity of this compound evaluated, and what are common assay limitations?

  • Methods : Broth microdilution (MIC determination against E. coli and S. aureus) and agar diffusion assays.
  • Controls : Use of sulfamethizole (CAS 144-82-1) as a reference .
  • Limitations : Poor solubility in aqueous media may lead to underestimation of activity; DMSO vehicle controls are essential .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced bioactivity of transition metal complexes derived from this compound?

  • Coordination chemistry : The sulfonamide and thiadiazole moieties act as bidentate ligands, forming octahedral complexes with Co(II), Cu(II), and Zn(II).
  • Bioactivity enhancement : Metal coordination improves membrane permeability and redox activity, leading to increased DNA intercalation or enzyme inhibition .
  • Validation : EPR and cyclic voltammetry confirm metal-ligand redox behavior .

Q. How do structural modifications (e.g., alkylation of the thiadiazole ring) impact aqueous solubility and pharmacokinetics?

  • Solubility trends : Substitution with hydrophilic groups (e.g., –OH or –COOH) increases solubility (e.g., glyprothiazole: 0.733 mM/L at 37°C ).
  • LogP analysis : Methyl or ethyl substituents raise logP by 0.5–1.0 units, correlating with reduced aqueous solubility .
  • ADMET modeling : Use QSAR tools like SwissADME to predict absorption and toxicity profiles after substitution .

Q. How can contradictions in reported antibacterial IC₅₀ values across studies be resolved?

  • Source of variability : Differences in bacterial strains, assay protocols (e.g., inoculum size), or compound purity (e.g., ≥95% vs. crude samples).
  • Standardization : Adopt CLSI guidelines for MIC testing and validate purity via HPLC (≥98% by area normalization) .
  • Meta-analysis : Compare data across studies using standardized units (e.g., µM instead of µg/mL) to account for molecular weight differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 2
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.